molecular formula C8H15NO2 B1274585 2-Piperidin-1-yl-propionic acid CAS No. 69181-71-1

2-Piperidin-1-yl-propionic acid

Cat. No. B1274585
CAS RN: 69181-71-1
M. Wt: 157.21 g/mol
InChI Key: YTWYJCFQNOZVEC-UHFFFAOYSA-N
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Description

2-Piperidin-1-yl-propionic acid is a nitrogenous compound that is part of a broader class of piperidine derivatives. These compounds are characterized by the presence of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The piperidine moiety is a common structural feature in many pharmaceuticals and organic compounds due to its unique chemical properties.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes involves the reaction of 2,6-diarylpiperidin-4-one oximes with propargyl bromide . The structural elucidation of these compounds is confirmed through techniques such as IR, NMR, mass spectrometry, and DFT calculations. Similarly, the synthesis of nitrogenous compounds containing 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid is confirmed by FT-IR, NMR, MS, and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed through X-ray diffraction and DFT studies. For example, the crystal structure of a 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime derivative was determined by single crystal X-ray diffraction, which showed the molecule's chair conformation and the configuration about the CN double bond . The molecular structure of 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid was also determined by X-ray diffraction and compared with DFT calculations .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including the formation of hydrogen bonds as seen in the crystal structure of the naphthaleneacetic acid–piperidine complex, where intermolecular hydrogen bonds link the molecules into dimers . The reactivity of these compounds can be influenced by their electronic structure, which can be studied through DFT calculations and analyses of molecular electrostatic potential and frontier molecular orbitals .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of the piperidine ring contributes to the basicity and reactivity of these compounds. The inhibitory effect of piperidin-1-yl-phosphonic acid on iron corrosion in sodium chloride media is an example of the practical applications of these properties, where the compound forms a protective film on the metal surface . The antimicrobial activity of some piperidine derivatives against bacterial and fungal strains is another aspect of their chemical properties, with certain compounds exhibiting significant inhibition .

Scientific Research Applications

Chemical Interactions and Compound Formation

  • Adduct Formation with Triphenyltin Chloride : 2-Piperidin-1-yl-propionic acid forms a 1:2 adduct with triphenyltin chloride. This involves the transfer of the acidic hydrogen atom to the imine nitrogen atom, forming an N—H⋯O intramolecular hydrogen bond. The carboxylate group in this compound acts as a bridge between two tin atoms in this structure (Yan & Khoo, 2005).

Corrosion Inhibition and Material Protection

  • Inhibition of Iron Corrosion : Piperidine derivatives, including those related to 2-Piperidin-1-yl-propionic acid, have been studied for their effectiveness in preventing the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations suggest their efficacy in this application. The binding energies and adsorption behaviors on metal surfaces indicate a protective effect against corrosion (Kaya et al., 2016).

Pharmaceutical Research and Medicinal Chemistry

  • Antimicrobial Activity : Some derivatives of 2-Piperidin-1-yl-propionic acid exhibit antimicrobial properties. For instance, benzofuran-based 1-(piperidin-1-yl)-N2-arylamidrazones synthesized from this compound have shown substantial growth inhibition against human fungal pathogens and gram-positive bacteria (Abdel‐Aziz & Mekawey, 2009).

  • Synthesis of Nonionic Surfactants : Novel scaffolds synthesized from derivatives of 2-Piperidin-1-yl-propionic acid have been used to create nonionic surfactants. These compounds demonstrate antimicrobial activities against various bacteria and fungi. Physico-chemical properties and biodegradability of these surfactants have been evaluated (Abdelmajeid et al., 2017).

Chemical Kinetics and Decomposition Studies

  • Gas-phase Elimination Kinetics : Research into the elimination kinetics and mechanisms of ethyl 3-(piperidin-1-yl)propionate, a related compound, in the gas phase provides insights into its thermal stability and reaction pathways. The study detailed the rate coefficients and proposed a mechanism for decomposition (Monsalve et al., 2006).

Future Directions

Piperidine derivatives, including “2-Piperidin-1-yl-propionic acid”, continue to be a focus of research due to their importance in drug design . Future research will likely continue to explore their synthesis, properties, and potential applications .

properties

IUPAC Name

2-piperidin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(8(10)11)9-5-3-2-4-6-9/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWYJCFQNOZVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390014
Record name 2-Piperidin-1-yl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidin-1-yl-propionic acid

CAS RN

69181-71-1
Record name 2-Piperidin-1-yl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Thondorf, V Voigt, S Schäfer, S Gebauer… - Bioorganic & medicinal …, 2011 - Elsevier
The proton-coupled amino acid transporter hPAT1 has recently gained much interest due to its ability to transport small drugs thereby allowing their oral administration. A three-…
Number of citations: 11 www.sciencedirect.com

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